methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
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Properties
IUPAC Name |
methyl 7-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO5S/c1-28-22(25)21-14-24(19-12-7-15(23)13-20(19)30(21,26)27)16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOFAZZMZKREME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family. This compound has garnered interest due to its potential pharmacological applications, particularly in the modulation of ion channels and as a therapeutic agent in various diseases. The following sections detail its biological activities, synthesis, and research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1291864-96-4 |
| Molecular Formula | C22H16FNO5S |
| Molecular Weight | 425.4 g/mol |
Ion Channel Modulation
Research indicates that this compound acts as a potassium channel opener , specifically activating K(ATP) channels. This activation is crucial for insulin secretion and regulation of blood glucose levels. The compound induces hyperpolarization of beta-cell membranes and inhibits glucose-stimulated insulin release, suggesting its potential utility in diabetes management.
Antimicrobial Activity
Derivatives of this compound have demonstrated promising anti-tubercular activity , indicating its potential as an antimicrobial agent against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives exhibit significant inhibitory effects against various bacterial strains .
Aldose Reductase Inhibition
The compound has also been investigated for its ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. Several derivatives have been synthesized and evaluated for their inhibitory activity against ALR2, with some showing IC(50) values as low as 0.11 μM, highlighting their potential as therapeutic agents for diabetic complications .
Acetylcholinesterase Inhibition
Recent studies have explored the acetylcholinesterase (AChE) inhibitory potential of benzothiazine derivatives, including this compound. Some derivatives exhibited significant AChE inhibition and antioxidant activity, suggesting their potential application in neurodegenerative diseases like Alzheimer's .
Study on Potassium Channel Activation
In a study focusing on the activation of K(ATP) channels by the compound, it was found that this compound effectively opened these channels in pancreatic beta-cells. This action led to a decrease in insulin secretion under glucose-stimulated conditions, which may be beneficial for managing hyperglycemia in diabetic patients.
Antimicrobial Efficacy Assessment
In vitro assessments revealed that derivatives of the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific structural modifications exhibited enhanced potency against Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .
Aldose Reductase Inhibitory Study
A series of benzothiazine derivatives were synthesized to evaluate their ALR2 inhibitory activity. The most potent derivative demonstrated an IC(50) value significantly lower than existing ALR2 inhibitors. Structure-activity relationship (SAR) studies indicated that modifications to the benzothiazine core could enhance binding affinity and inhibitory potency against ALR2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
